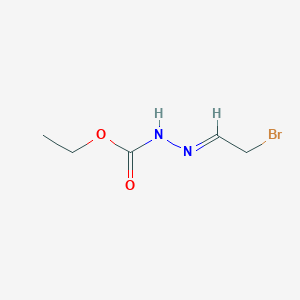

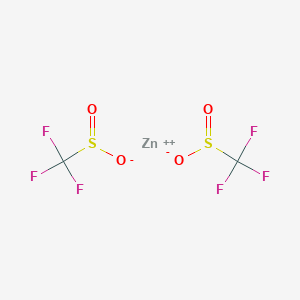

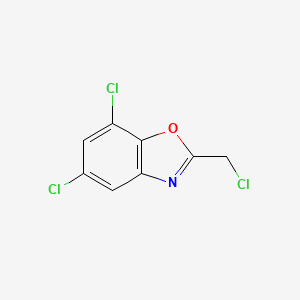

![molecular formula C7H9NS B1355546 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine CAS No. 62019-71-0](/img/structure/B1355546.png)

4,5,6,7-Tetrahydrothieno[2,3-c]pyridine

Descripción general

Descripción

4,5,6,7-Tetrahydrothieno[2,3-c]pyridine is a heterocyclic compound that consists of a fused ring system containing both sulfur and nitrogen atoms. This compound is of significant interest in pharmaceutical and chemical research due to its diverse biological activities and potential therapeutic applications .

Aplicaciones Científicas De Investigación

4,5,6,7-Tetrahydrothieno[2,3-c]pyridine has numerous applications in scientific research:

Mecanismo De Acción

Target of Action

4,5,6,7-Tetrahydrothieno[2,3-c]pyridine is a heterocyclic compound that has been found to exhibit significant antibacterial activity . The primary targets of this compound are bacterial cells, specifically Staphylococcus aureus (SA) and Escherichia coli (EC) . These bacteria are common pathogens responsible for various infections in humans.

Mode of Action

It is known that the compound interacts with its targets (sa and ec) and inhibits their growth . The antibacterial activity of the compound is likely to depend to a large extent on its electronic structure .

Result of Action

The primary result of the action of this compound is the inhibition of the growth of SA and EC . This leads to a decrease in the bacterial population, thereby mitigating the infections caused by these pathogens.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere at 2–8°C to maintain its stability . Furthermore, the compound’s efficacy could potentially be affected by factors such as pH, temperature, and the presence of other substances in the environment.

Análisis Bioquímico

Biochemical Properties

4,5,6,7-Tetrahydrothieno[2,3-c]pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to act as an intermediate in the synthesis of antiplatelet agents such as clopidogrel and prasugrel . These interactions are crucial for the compound’s role in inhibiting platelet aggregation, which is mediated by the inhibition of the P2Y12 ADP receptor on platelets . The compound’s interaction with enzymes like carboxylesterases facilitates its conversion to active metabolites that exert the desired pharmacological effects .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, particularly those involved in platelet aggregation and blood clot formation . The compound’s impact on gene expression and cellular metabolism is evident in its ability to modulate the activity of enzymes and receptors involved in these processes . Additionally, studies have demonstrated its cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound acts as a prodrug, which, upon metabolic activation, inhibits the P2Y12 ADP receptor on platelets . This inhibition prevents the activation of the GPIIb/IIIa receptor complex, thereby reducing platelet aggregation . The compound’s ability to inhibit or activate enzymes, such as carboxylesterases, further contributes to its pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH . Long-term studies have shown that the compound maintains its activity over extended periods, although its efficacy may decrease due to gradual degradation . In vitro and in vivo studies have highlighted the compound’s sustained impact on cellular function, particularly in the context of platelet aggregation inhibition.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits platelet aggregation without causing significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and bleeding have been reported . These findings underscore the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4,5,6,7-Tetrahydrothieno[2,3-c]pyridine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-thiopheneethylamine with formaldehyde followed by cyclization in the presence of ethanol and hydrogen chloride yields this compound . Another method involves the deoxygenation of chloropyridine with tetrahydrothiophene under hydrogen atmosphere .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the desired product in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

4,5,6,7-Tetrahydrothieno[2,3-c]pyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thienopyridine derivatives .

Comparación Con Compuestos Similares

4,5,6,7-Tetrahydrothieno[2,3-c]pyridine can be compared with other similar compounds such as:

6-Tosyl-4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxamide: This compound has been studied for its antibacterial activity.

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: Another isomer with similar structural features but different biological activities.

Prasugrel: A well-known antiplatelet drug derived from this compound.

The uniqueness of this compound lies in its versatile chemical reactivity and wide range of biological activities, making it a valuable compound in various fields of research and industry.

Propiedades

IUPAC Name |

4,5,6,7-tetrahydrothieno[2,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c1-3-8-5-7-6(1)2-4-9-7/h2,4,8H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNOEHIMWZDRTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20491517 | |

| Record name | 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20491517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62019-71-0 | |

| Record name | 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20491517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H,5H,6H,7H-thieno[2,3-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives interact with tubulin?

A1: Certain derivatives, like 2-(3′,4′,5′-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine (3a) and its 6-ethoxycarbonyl homologue (3b), exhibit antiproliferative activity by binding to the colchicine site of tubulin. [] This interaction disrupts microtubule dynamics, ultimately leading to cell cycle arrest and apoptosis in cancer cells. []

Q2: What are the downstream effects of inhibiting tumor necrosis factor-alpha (TNF-α) production using this compound derivatives?

A2: While specific downstream effects depend on the biological context, inhibiting TNF-α production generally leads to a reduction in inflammation. This mechanism holds promise for treating inflammatory diseases like rheumatoid arthritis. [, , , ]

Q3: Is there information available about the molecular formula, weight, and spectroscopic data of specific this compound derivatives?

A3: Yes, many research articles provide detailed characterization data for newly synthesized derivatives. For instance, (E)-ethyl 6-benzyl-2-[(cyclopropylmethylamino)(4-fluorophenylamino)methyleneamino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate ethanol monosolvate (C28H31FN4O2S·C2H6O, Mr=552.70) was characterized using single-crystal X-ray diffraction, revealing its crystal structure and confirming its molecular formula and weight. [] Other studies utilize techniques like IR, 1H NMR, and MS for structural elucidation of synthesized derivatives. [, , ]

Q4: Has the performance and application of this compound derivatives under various conditions been investigated?

A4: While specific data on material compatibility is limited within the provided research, the stability of these compounds has been explored. For example, the impact of different solvents on the electronic and optical properties of Ni(II), Zn(II), and Fe(II) complexes of a this compound-derived Schiff base was investigated. [] This study highlights the influence of environmental factors on the properties of these compounds.

Q5: Are there studies exploring the catalytic properties of this compound derivatives?

A5: The provided research focuses primarily on the biological activity of these compounds. Catalytic properties are not extensively explored within these studies.

Q6: How is computational chemistry used to study this compound derivatives?

A6: Computational techniques play a crucial role in understanding these compounds. For example, 3D-QSAR models, including CoMFA and CoMSIA, have been developed to predict the anti-mycobacterial activity of 2,6-disubstituted this compound-3-carboxamide derivatives. [] Additionally, molecular docking studies are frequently employed to investigate the binding modes and interactions of these derivatives with their biological targets, such as tubulin and the adenosine A1 receptor. [, ]

Q7: How do modifications to the this compound scaffold influence biological activity?

A7: SAR studies are central to optimizing the biological activity of these compounds. For instance, researchers investigated the impact of introducing a 3′,4′,5′-trimethoxyanilino moiety and cyano or alkoxycarbonyl groups at specific positions on the this compound scaffold. [] These modifications resulted in derivatives like 3a and 3b with potent antiproliferative activity against cancer cell lines. [] Similarly, exploring the SAR of diarylthiophene derivatives, structurally related to 4,5,6,7-tetrahydrothieno[2,3-c]pyridines, led to the identification of potent TNF-α production inhibitors. []

Q8: Are there studies focusing on enhancing the stability, solubility, or bioavailability of this compound derivatives through formulation strategies?

A8: While the provided research primarily focuses on synthesis and biological evaluation, some studies touch upon formulation aspects. For instance, the hydrochloride salt of 2-amino-3-ethoxycarbonyl-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine (Y-3642) was investigated for its pharmacological properties, implying a formulation strategy to enhance its solubility and bioavailability. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

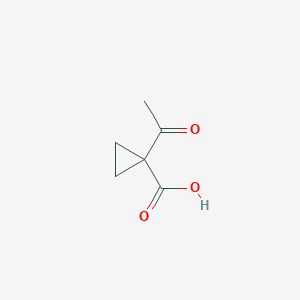

![3-Chloro-2,6,6-trimethylbicyclo[3.1.1]heptane](/img/structure/B1355479.png)

![1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone](/img/structure/B1355484.png)